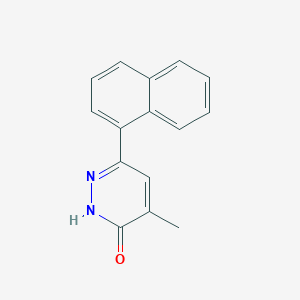

4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3-naphthalen-1-yl-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-10-9-14(16-17-15(10)18)13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDRFNQFXAVAFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NNC1=O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00733260 | |

| Record name | 4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00733260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28657-58-1 | |

| Record name | 4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00733260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Heterocyclic Scaffolds in Modern Chemical Biology and Pharmaceutical Sciences

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their ring, are fundamental building blocks in medicinal chemistry. nih.govmdpi.com Their prevalence is underscored by the fact that a vast majority of biologically active compounds, including a wide array of pharmaceuticals, incorporate heterocyclic scaffolds. nih.gov This widespread use stems from their ability to present functional groups in well-defined spatial arrangements, enabling specific interactions with biological targets such as enzymes and receptors.

The inclusion of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules. nih.gov These properties, including solubility, lipophilicity, polarity, and hydrogen bonding capacity, are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) of potential drug candidates. nih.gov The structural diversity inherent to heterocyclic chemistry allows for the fine-tuning of these parameters, making them a versatile tool in the drug discovery process. mdpi.com

Historical and Current Perspectives on Pyridazinone Derivatives in Research

The pyridazinone core, a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group, has long been a subject of interest in medicinal chemistry. sarpublication.com Historically, research into pyridazinone derivatives has revealed a broad spectrum of pharmacological activities. sarpublication.com These compounds have been investigated for their potential as cardiovascular agents, analgesics, anti-inflammatory drugs, and more. sarpublication.com

In recent years, there has been a renewed and intensified focus on pyridazinone derivatives, driven by advances in synthetic methodologies and a deeper understanding of their mechanisms of action. eurekalert.orgbenthamdirect.com Contemporary research highlights their potential in a number of therapeutic areas, including oncology, infectious diseases, and neurology. eurekalert.orgnih.gov The versatility of the pyridazinone scaffold allows for the introduction of various substituents, leading to the generation of large libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. eurekalert.org This adaptability makes pyridazinones a privileged scaffold in the ongoing search for novel therapeutic agents. benthamdirect.com

Rationale for Focused Investigation of 4 Methyl 6 Naphthalen 1 Yl Pyridazin 3 2h One

The specific compound, 4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one, presents a compelling case for dedicated research due to the unique combination of its structural features. The rationale for its investigation can be broken down into the contributions of its core components: the pyridazinone ring, the methyl group, and the naphthalene (B1677914) moiety.

The Pyridazinone Core : As established, this heterocyclic system is a well-validated pharmacophore with a proven track record of biological activity. benthamdirect.com Its presence provides a solid foundation for the design of a potentially bioactive molecule.

The Naphthalen-1-yl Moiety at Position 6 : The naphthalene group is a large, aromatic system that can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, with biological macromolecules. Its presence is likely to confer a distinct pharmacological profile compared to pyridazinones with smaller substituents. The linkage at the 1-position of the naphthalene ring dictates a specific spatial orientation that will be crucial for its biological activity.

The combination of these three components in a single molecule suggests a unique chemical entity with the potential for novel biological activities. The exploration of such a compound is a logical step in the broader effort to expand the chemical space of pyridazinone derivatives and to identify new lead compounds for drug development.

Defined Research Aims and Scope for a Comprehensive Study

Elucidating Retrosynthetic Pathways for the Pyridazinone Nucleus

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.in For this compound, the primary disconnection targets the bonds formed during the final ring-closing step, which is typically the formation of the pyridazinone ring.

The most common and logical retrosynthetic disconnection for the pyridazinone ring involves breaking the N-N and N-C bonds, which points to a dicarbonyl compound and a hydrazine (B178648) derivative as the key precursors. Specifically, for the target molecule, this leads to a γ-ketoacid and hydrazine. The key disconnection is illustrated below:

Figure 1: Retrosynthetic Analysis of this compound

This retrosynthetic approach simplifies the complex heterocyclic structure into two more readily accessible building blocks: 4-(naphthalen-1-yl)-3-methyl-4-oxobutanoic acid and hydrazine. The synthesis then focuses on the efficient preparation of this key γ-ketoacid precursor.

Classical and Contemporary Methodologies for Precursor Synthesis

The successful synthesis of the target pyridazinone hinges on the effective preparation of its precursors, primarily the substituted γ-ketoacid.

The synthesis of the key precursor, 4-(naphthalen-1-yl)-3-methyl-4-oxobutanoic acid, can be achieved through several established synthetic methodologies. One of the most prominent methods is the Friedel-Crafts acylation. In this approach, naphthalene is acylated with a suitable derivative of methylsuccinic anhydride (B1165640).

Table 1: Key Starting Materials for Precursor Synthesis

| Starting Material | Structure | Role in Synthesis |

| Naphthalene | C₁₀H₈ | Provides the naphthyl moiety. |

| Methylsuccinic anhydride | C₅H₆O₃ | Provides the four-carbon backbone with the methyl group. |

| Hydrazine | N₂H₄ | Source of the two nitrogen atoms for the pyridazinone ring. |

The Friedel-Crafts acylation of naphthalene with methylsuccinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), would regioselectively yield the desired γ-ketoacid. The regioselectivity of this reaction is crucial for obtaining the 1-naphthyl isomer.

The formation of the pyridazinone ring is typically achieved through a cyclocondensation reaction between a γ-ketoacid and hydrazine. nih.govscispace.com This is a robust and widely used method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones. The subsequent dehydrogenation of the dihydropyridazinone intermediate yields the final aromatic pyridazinone.

The reaction of 4-(naphthalen-1-yl)-3-methyl-4-oxobutanoic acid with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol (B145695) or acetic acid, under reflux conditions, would lead to the formation of 4-methyl-6-(naphthalen-1-yl)-4,5-dihydropyridazin-3(2H)-one.

Table 2: Cyclocondensation Reaction Conditions

| Reactants | Catalyst/Solvent | Conditions | Product |

| 4-(naphthalen-1-yl)-3-methyl-4-oxobutanoic acid, Hydrazine hydrate | Ethanol or Acetic Acid | Reflux | 4-Methyl-6-(naphthalen-1-yl)-4,5-dihydropyridazin-3(2H)-one |

The final step in the synthesis is the aromatization of the dihydropyridazinone ring. This can be accomplished using various oxidizing agents. A common method involves the use of bromine in acetic acid or palladium on carbon (Pd/C) in a suitable solvent under heating. nih.gov

Advanced Catalytic Systems for Efficient Naphthyl Incorporation

While Friedel-Crafts acylation is a classical approach, modern synthetic chemistry offers more advanced and efficient methods for the incorporation of aryl and naphthyl groups.

Modern cross-coupling reactions, such as the Suzuki or Stille coupling, can offer high regioselectivity in the incorporation of the naphthyl group. For instance, a precursor pyridazinone bearing a halogen at the 6-position could be coupled with a naphthalene-derived boronic acid or organostannane. This approach would require the synthesis of a 6-halo-4-methylpyridazin-3(2H)-one intermediate. The regioselective synthesis of such pyridazine (B1198779) derivatives can be challenging but offers a powerful alternative to classical methods. rsc.org

Table 3: Comparison of Synthetic Strategies

| Strategy | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Readily available starting materials, well-established procedure. | Potential for regioisomeric mixtures, use of stoichiometric Lewis acids. |

| Cross-Coupling Reactions | High regioselectivity, milder reaction conditions. | Requires pre-functionalized starting materials, use of expensive catalysts. |

Optimized Isolation and Purification Protocols for High Chemical Purity

The successful synthesis of this compound and its analogues is critically dependent on the downstream isolation and purification processes. Achieving high chemical purity is paramount for accurate analytical characterization and subsequent biological evaluation. The purification strategies for pyridazinone derivatives typically involve a combination of techniques, including precipitation, recrystallization, and column chromatography, tailored to the specific physical and chemical properties of the target compound.

Following the initial synthesis, the crude product is often isolated from the reaction mixture by precipitation. This is commonly achieved by pouring the reaction mixture into a non-solvent, such as ice-cold water, which causes the less soluble product to separate as a solid. This solid is then collected by suction filtration and washed with a suitable solvent, like cold water, to remove inorganic salts and other water-soluble impurities.

Recrystallization stands as a fundamental and highly effective method for purifying solid pyridazinone derivatives. The choice of solvent is crucial and is determined by the solubility profile of the compound—ideally, the compound should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point. Ethanol is a frequently employed solvent for the recrystallization of a wide range of pyridazinone analogues. biomedpharmajournal.orgnih.govresearchgate.net In some cases, a solvent mixture, such as an ethanol-water mixture, is used to achieve the optimal solubility gradient for efficient crystal formation upon cooling. nih.gov The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of well-defined, pure crystals, leaving impurities behind in the mother liquor.

Table 1: Recrystallization Solvents for Pyridazinone Analogues

| Compound Type | Recrystallization Solvent(s) | Reference |

|---|---|---|

| Phenyl-substituted pyridazinones | Ethanol | biomedpharmajournal.org |

| Fluoro-methoxyphenyl-substituted pyridazinones | Ethanol; Ethanol-water mixture | nih.gov |

| Phenyl-substituted pyridazinethiones | Methanol | nih.gov |

| Phenyl-substituted pyridazinones | Benzene | nih.gov |

For mixtures that are not readily separated by recrystallization, or to achieve an even higher degree of purity, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase. Silica gel is the most common stationary phase used for the purification of pyridazinone derivatives. mdpi.com The mobile phase, a solvent or a mixture of solvents, is carefully selected to ensure effective separation. A common mobile phase system for these compounds is a mixture of ethyl acetate (B1210297) and hexane, with the ratio adjusted to optimize the separation of the target molecule from byproducts and unreacted starting materials. mdpi.com The fractions collected from the column are typically analyzed by thin-layer chromatography (TLC) to identify those containing the pure product, which are then combined and concentrated to yield the final, purified compound.

In specific instances, purification can be achieved through acid-base extraction . This method is particularly useful for acidic or basic compounds. For example, a benzoyl propionic acid precursor can be purified by dissolving the crude material in an aqueous sodium bicarbonate solution. biomedpharmajournal.org Neutral impurities are then removed by extraction with an organic solvent like ether. The purified acid is subsequently precipitated from the aqueous layer by acidification with a strong acid, such as hydrochloric acid, and then collected by filtration. biomedpharmajournal.org

The final step in the isolation process involves drying the purified compound to remove any residual solvent. This is typically done under reduced pressure or in a vacuum oven. The purity of the final product is then confirmed using various analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point determination.

Table 2: Column Chromatography Parameters for Pyridazinone Analogues

| Stationary Phase | Mobile Phase System | Compound Type | Reference |

|---|

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. For this compound, the molecular formula is C₁₅H₁₂N₂O.

An analysis using a technique such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would typically be performed. In positive ion mode, the molecule is expected to be observed as the protonated species, [M+H]⁺. The theoretical exact mass of this ion can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹H, ¹²C, ¹⁴N, and ¹⁶O). The experimentally measured m/z value is then compared to this theoretical mass. A minimal difference between these values, typically expressed in parts per million (ppm), provides strong evidence for the correct molecular formula, ruling out other potential combinations of atoms that might have the same nominal mass.

| Parameter | Value |

| Molecular Formula | C₁₅H₁₂N₂O |

| Theoretical Exact Mass ([M]) | 248.09496 |

| Ion Species | [M+H]⁺ |

| Calculated m/z for [C₁₅H₁₃N₂O]⁺ | 249.10224 |

| Hypothetical Measured m/z | 249.10219 |

| Mass Error (ppm) | -0.20 |

This interactive table summarizes the expected high-resolution mass spectrometry data.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the detailed structure of organic compounds in solution. For a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals of this compound, a combination of one-dimensional and two-dimensional NMR experiments is required. The assignments presented below are based on established chemical shift principles and data from structurally related pyridazinone and naphthalene derivatives. nih.govmdpi.com

Predicted ¹H and ¹³C NMR Chemical Shifts: The expected chemical shifts in a solvent like DMSO-d₆ are tabulated below. The numbering scheme used for assignment is shown in the accompanying figure.

| Position | ¹³C Shift (δ, ppm) | ¹H Shift (δ, ppm) | Multiplicity, Coupling (J, Hz) |

| 3 | ~161.0 | - | - |

| 4 | ~128.5 | - | - |

| 5 | ~125.0 | ~7.15 | q, J ≈ 1.0 Hz |

| 6 | ~145.0 | - | - |

| 2 (NH) | - | ~12.90 | br s |

| 4-CH₃ | ~15.0 | ~2.10 | d, J ≈ 1.0 Hz |

| 1' | ~131.5 | - | - |

| 2' | ~127.0 | ~7.80 | d, J ≈ 8.2 Hz |

| 3' | ~125.5 | ~7.60 | t, J ≈ 7.5 Hz |

| 4' | ~129.0 | ~8.05 | d, J ≈ 8.2 Hz |

| 4a' | ~133.8 | - | - |

| 5' | ~126.5 | ~7.65 | t, J ≈ 7.5 Hz |

| 6' | ~128.2 | ~7.55 | t, J ≈ 7.5 Hz |

| 7' | ~124.8 | ~7.95 | d, J ≈ 8.0 Hz |

| 8' | ~130.5 | ~8.15 | d, J ≈ 8.5 Hz |

| 8a' | ~131.0 | - | - |

This interactive table presents the predicted NMR assignments for this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Key expected correlations include:

A weak correlation between the methyl protons (4-CH₃) and the H5 proton, indicative of a long-range (⁴J) coupling.

A network of correlations among the naphthalene protons: H2' with H3'; H3' with H4'; H5' with H6'; H6' with H7'; and H7' with H8'. This confirms the spin systems of the two fused aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It allows for the direct assignment of protonated carbons based on the already assigned proton shifts. For example, the proton signal at ~2.10 ppm would correlate with the carbon signal at ~15.0 ppm, confirming the assignment of the 4-CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing the connectivity across quaternary carbons and heteroatoms by showing correlations between protons and carbons separated by two or three bonds. Expected key HMBC correlations are:

From 4-CH₃ protons: Correlations to C4, C5, and the carbonyl carbon C3.

From H5 proton: Correlations to C3, C4, C6, and the ipso-carbon of the naphthalene ring (C1').

From naphthalene H2' proton: Correlations to C4', C8a', and importantly, to the C6 of the pyridazinone ring, confirming the connection point.

From naphthalene H8' proton: Correlations to C1', C7', C8a', and potentially a weak correlation to C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about which protons are close to each other in space, which is critical for determining the molecule's preferred conformation.

A NOESY correlation between the pyridazinone H5 proton and the naphthalene H8' proton would indicate a specific rotational orientation (conformation) around the C6-C1' single bond.

A correlation between the 4-CH₃ protons and the H5 proton would also be expected.

While solution-state NMR provides data on the molecule's average structure, solid-state NMR (ssNMR) analyzes the compound in its crystalline form. This technique is particularly valuable for studying polymorphism—the ability of a substance to exist in different crystalline forms. Different polymorphs can have distinct physical properties.

Using techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS), ssNMR can detect subtle differences in the chemical environment of carbon atoms due to different crystal packing arrangements. This results in distinct ¹³C chemical shifts for each polymorphic form. Furthermore, ssNMR can probe intermolecular interactions, such as the hydrogen bonding network involving the pyridazinone's N-H and C=O groups, which dictates the packing in the solid state. Analysis of relaxation times can also provide insights into molecular dynamics within the crystal lattice.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Insights

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of a molecule. The resulting spectra serve as a unique "molecular fingerprint" and provide direct information about the functional groups present.

The FT-IR spectrum of this compound would be characterized by several distinct absorption bands corresponding to its specific functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3150 | N-H stretch | Broad band, characteristic of the pyridazinone lactam N-H group involved in hydrogen bonding. |

| 3060-3020 | Aromatic C-H stretch | Sharp bands from the naphthalene ring protons. |

| 2950-2850 | Aliphatic C-H stretch | Bands corresponding to the methyl group. |

| ~1670 | C=O stretch | Strong, sharp absorption from the pyridazinone carbonyl (lactam) group. |

| 1600-1450 | C=C and C=N stretches | Multiple bands from the pyridazinone and naphthalene rings. |

| ~775-800 | C-H out-of-plane bend | Strong band characteristic of the ortho-disubstituted pattern on the naphthalene ring. |

This interactive table shows the principal expected FT-IR absorption bands.

Raman spectroscopy provides complementary information to FT-IR. While polar groups like C=O give strong IR signals, non-polar, symmetric bonds often produce strong Raman signals.

The Raman spectrum would be dominated by signals from the aromatic system. The symmetric "ring breathing" modes of the naphthalene moiety would be particularly intense.

| Raman Shift (cm⁻¹) | Vibrational Mode | Description |

| 3060-3020 | Aromatic C-H stretch | Strong signals from the naphthalene ring. |

| ~1620, ~1580 | Aromatic C=C stretch | Intense bands characteristic of the naphthalene and pyridazinone rings. |

| ~1380 | Naphthalene ring breathing | A very strong and sharp signal, characteristic of the fused aromatic system. |

| ~1665 | C=O stretch | A weaker but observable band for the carbonyl group. |

This interactive table highlights the key expected signals in the Raman spectrum.

Single-Crystal X-ray Diffraction for Definitive Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement within a crystalline solid. This powerful technique would provide unequivocal information about the molecular structure of this compound, including bond lengths, bond angles, and torsion angles. Such data would reveal the planarity of the pyridazinone and naphthalene ring systems and the relative orientation of these two moieties.

Furthermore, the analysis of the crystal packing would elucidate the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the supramolecular architecture of the solid state. This information is crucial for understanding the physical properties of the compound, including its melting point, solubility, and polymorphism.

While crystallographic data for the specific title compound are not currently available, studies on related pyridazinone derivatives have been reported. These studies provide valuable insights into the expected structural features and packing motifs within this class of compounds. However, direct extrapolation of these findings to this compound must be approached with caution, as subtle changes in substitution can significantly impact the crystal structure.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1295 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.35 |

Note: The data in this table are hypothetical and are presented for illustrative purposes only, pending experimental determination.

Chiroptical Spectroscopy for Stereochemical Purity and Conformational Dynamics (if relevant)

The relevance of chiroptical spectroscopy, such as circular dichroism (CD) and optical rotatory dispersion (ORD), is contingent upon the chirality of the molecule. This compound, as named, does not possess a stereocenter and is therefore achiral. Consequently, it would not exhibit optical activity, and chiroptical spectroscopic analysis would not be applicable for determining its stereochemical purity.

However, if a chiral center were introduced into the molecule, for instance, through substitution on the methyl group or the pyridazinone ring, the resulting enantiomers would be distinguishable by chiroptical methods. In such a hypothetical scenario, CD spectroscopy could be employed to determine the enantiomeric excess (ee) and to study the conformational dynamics of the chiral molecule in solution. The sign and intensity of the Cotton effects in the CD spectrum would provide information about the absolute configuration and the preferred solution-state conformation of the molecule.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G*, can elucidate its geometric and electronic properties. gsconlinepress.comgsconlinepress.comresearchgate.net These calculations provide insights into the molecule's stability and reactivity.

From the electronic structure, several reactivity descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. gsconlinepress.comgsconlinepress.com

Molecular Electrostatic Potential (MEP) maps are also generated from DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is invaluable for predicting how the molecule will interact with other chemical species, including biological macromolecules. researchgate.net

Table 1: Calculated Quantum Chemical Descriptors for Pyridazinone Derivatives (Illustrative)

| Parameter | Description | Typical Value Range | Reference |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.0 | gsconlinepress.com |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -1.0 | gsconlinepress.com |

| Energy Gap (ΔE) (eV) | ELUMO - EHOMO | 3.0 to 5.0 | gsconlinepress.com |

| Dipole Moment (μ) (Debye) | Measure of molecular polarity | 2.0 to 5.0 | gsconlinepress.com |

| Hardness (η) | Resistance to change in electron distribution | 1.5 to 2.5 | gsconlinepress.com |

| Softness (S) | Reciprocal of hardness | 0.4 to 0.7 | gsconlinepress.com |

| Electronegativity (χ) | Power of an atom to attract electrons | 3.5 to 4.5 | gsconlinepress.com |

| Electrophilicity Index (ω) | Global electrophilic nature of a molecule | 1.5 to 3.0 | gsconlinepress.com |

Note: The values in this table are illustrative and based on typical ranges found for similar pyridazinone derivatives in the literature. Specific values for this compound would require dedicated DFT calculations.

Conformational Landscape Exploration through Molecular Mechanics and Dynamics Simulations

The flexibility of this compound, particularly concerning the rotation around the single bond connecting the pyridazinone and naphthalene rings, gives rise to multiple possible conformations. Understanding this conformational landscape is essential as the biological activity of a molecule is often dependent on its three-dimensional shape.

Molecular mechanics (MM) methods can be employed for an initial, rapid exploration of the potential energy surface to identify low-energy conformers. These methods use classical physics to model the interactions between atoms. Subsequently, more computationally intensive molecular dynamics (MD) simulations can be performed. MD simulations model the atomic motions of the molecule over time, providing a dynamic picture of its conformational flexibility and stability in different environments, such as in a solvent. researchgate.netnih.gov These simulations can reveal the most populated conformations and the energy barriers between them.

Theoretical Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)

Quantum chemical calculations can also predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the 1H and 13C NMR chemical shifts. researchgate.netnih.gov These theoretical predictions are valuable for assigning the signals in experimental NMR spectra. nih.gov

Vibrational Frequencies: The vibrational frequencies corresponding to the normal modes of vibration can be calculated using DFT. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational bands. researchcommons.orgarxiv.orgcore.ac.uk It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.

UV-Vis Maxima: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. ijcesen.comresearchgate.net By calculating the energies of electronic transitions, the absorption maxima (λmax) in the UV-Vis spectrum can be predicted. These calculations can help to understand the electronic transitions responsible for the observed absorption bands, which are typically π→π* and n→π* transitions in such aromatic and heterocyclic systems. scholarsresearchlibrary.comresearchgate.net

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Parameter | Predicted Value Range | Reference |

| 1H NMR | Chemical Shift (δ, ppm) | Aromatic H: 7.0-8.5; Methyl H: 2.0-2.5 | researchgate.netnih.gov |

| 13C NMR | Chemical Shift (δ, ppm) | Aromatic C: 110-150; Carbonyl C: 160-170; Methyl C: 15-25 | researchgate.netnih.gov |

| IR Spectroscopy | Vibrational Frequency (cm-1) | C=O stretch: 1650-1700; C=N stretch: 1550-1600; Aromatic C-H stretch: 3000-3100 | researchcommons.orgresearchgate.net |

| UV-Vis Spectroscopy | Absorption Maximum (λmax, nm) | 220-250 and 280-350 | ijcesen.comscholarsresearchlibrary.com |

Note: These are expected ranges based on the analysis of similar pyridazinone and naphthalene-containing compounds. Precise values would be obtained from specific quantum chemical calculations for the target molecule.

In Silico Assessment of Potential Molecular Targets via Docking and Dynamics

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. biotechnologia-journal.orgbiointerfaceresearch.comsemanticscholar.org This method is instrumental in identifying potential biological targets for a molecule and understanding its mechanism of action at a molecular level. For this compound, docking studies can be performed against a panel of known protein targets implicated in various diseases. The docking process involves placing the ligand in the binding site of the protein and calculating a scoring function to estimate the binding affinity.

Following docking, molecular dynamics simulations of the protein-ligand complex can be performed to assess the stability of the predicted binding mode and to gain a more detailed understanding of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. researchgate.netnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comresearchgate.netkfupm.edu.sa For pyridazinone derivatives, QSAR models can be developed to predict their activity based on various molecular descriptors. These descriptors can be calculated from the molecular structure and can be steric, electronic, or hydrophobic in nature.

By developing a robust QSAR model for a series of pyridazinone analogs, the structural features that are important for a particular biological activity can be identified. This knowledge can then be used to design new, more potent derivatives of this compound with optimized properties. nih.goveurekalert.org The predictive power of a QSAR model is typically assessed by its statistical parameters, such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). tandfonline.com

Table 3: Common Descriptors Used in QSAR Studies of Pyridazinone Derivatives

| Descriptor Type | Examples |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges |

| Steric | Molecular weight, Molar refractivity, van der Waals volume |

| Hydrophobic | LogP (octanol-water partition coefficient) |

| Topological | Connectivity indices, Shape indices |

Chemical Reactivity and Synthetic Transformations of 4 Methyl 6 Naphthalen 1 Yl Pyridazin 3 2h One

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridazinone and Naphthalene (B1677914) Moieties

Pyridazinone Moiety:

The pyridazinone ring is generally considered electron-deficient due to the presence of two adjacent nitrogen atoms, making it susceptible to nucleophilic attack. Conversely, electrophilic aromatic substitution on the carbon atoms of the pyridazinone ring is challenging and typically requires harsh reaction conditions.

Electrophilic Aromatic Substitution: Direct electrophilic attack on the C-4 and C-5 positions of the pyridazinone ring is generally difficult. The electron-withdrawing nature of the carbonyl group and the diazine nitrogens deactivates the ring towards electrophiles. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation on the pyridazinone core of similar compounds are not commonly reported or require specific activating groups to be present on the ring.

Nucleophilic Aromatic Substitution: The pyridazinone ring, especially when substituted with a good leaving group at positions 4 or 5, can undergo nucleophilic aromatic substitution (SNAr). While the title compound does not possess a leaving group on the pyridazinone ring, this reactivity is a key feature of the parent scaffold. For instance, halogenated pyridazinones readily react with various nucleophiles like amines, alkoxides, and thiolates.

Naphthalene Moiety:

The naphthalene ring system is an electron-rich aromatic moiety and readily undergoes electrophilic aromatic substitution. The position of substitution is directed by the existing substituent, in this case, the pyridazinone ring attached at the C-1 position.

Electrophilic Aromatic Substitution: The pyridazinone ring is expected to be a deactivating group due to the electron-withdrawing nature of the carbonyl and the nitrogen atoms. Therefore, it will direct incoming electrophiles primarily to the para (C-4) and ortho (C-2 and C-8) positions of the naphthalene ring, with a preference for the less sterically hindered positions. The relative reactivity of the different positions on the naphthalene ring is a complex interplay of electronic and steric factors.

| Reaction Type | Reagents | Expected Major Products |

| Nitration | HNO₃/H₂SO₄ | 4-Methyl-6-(4-nitro-naphthalen-1-yl)pyridazin-3(2H)-one |

| Bromination | Br₂/FeBr₃ | 4-Methyl-6-(4-bromo-naphthalen-1-yl)pyridazin-3(2H)-one |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-Methyl-6-(4-acyl-naphthalen-1-yl)pyridazin-3(2H)-one |

Nucleophilic Aromatic Substitution: The unsubstituted naphthalene ring is generally unreactive towards nucleophiles unless activated by strongly electron-withdrawing groups. Therefore, nucleophilic aromatic substitution on the naphthalene moiety of the title compound is not expected under normal conditions.

Functional Group Interconversions on Peripheral Substituents

The primary peripheral substituent on the pyridazinone ring is the methyl group at the C-4 position. This group offers possibilities for various functional group interconversions.

Oxidation: The methyl group can potentially be oxidized to a formyl group or a carboxylic acid group using appropriate oxidizing agents.

Halogenation: Radical halogenation of the methyl group, for instance using N-bromosuccinimide (NBS) under UV irradiation, could yield the corresponding halomethyl derivative. This derivative would be a versatile intermediate for further nucleophilic substitutions.

Condensation Reactions: The methyl group, being adjacent to a carbonyl-like system, might exhibit some acidic character, although this is generally weak. Under strong basic conditions, it could potentially be deprotonated and undergo condensation reactions with aldehydes or ketones.

| Transformation | Reagents | Potential Product |

| Halogenation | N-Bromosuccinimide (NBS), Benzoyl peroxide | 4-(Bromomethyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one |

| Oxidation | KMnO₄ or other strong oxidizing agents | 6-(Naphthalen-1-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |

Tautomerism and Isomerization Studies within the Pyridazinone System

Pyridazin-3(2H)-ones can exist in tautomeric equilibrium with their corresponding 3-hydroxypyridazine forms. nih.gov

Amide-Iminol Tautomerism: The predominant tautomer for pyridazin-3(2H)-one and its derivatives in most solvents is the amide form (the pyridazin-3(2H)-one). arkat-usa.orgresearchgate.net The equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents. Theoretical studies on the parent pyridazin-3(2H)-one have shown that the direct hydrogen transfer to form the hydroxyl tautomer has a high activation energy. nih.gov The presence of the methyl and naphthalene substituents is unlikely to significantly shift the equilibrium towards the hydroxy form under normal conditions.

It has been noted that introducing a pyrrolyl group at the 6-position can shift the tautomeric equilibrium towards the hydroxyl structure when compared to the parent system. arkat-usa.org

Isomerization: Photochemical isomerization has been reported for some pyridazine (B1198779) derivatives, particularly N-oxides. researchgate.net However, there is no specific information available regarding the isomerization of 4-methyl-6-arylpyridazin-3(2H)-ones under thermal or photochemical conditions.

Development of Building Blocks from 4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one

While there are no specific examples in the literature of this compound being used as a building block, its structure suggests several potential applications in synthetic chemistry. Pyridazinone derivatives are recognized as valuable scaffolds in medicinal chemistry due to their diverse biological activities. scispace.comscholarsresearchlibrary.com

Synthesis of Fused Heterocyclic Systems: The pyridazinone ring can serve as a precursor for the synthesis of more complex, fused heterocyclic systems. For example, reactions involving the carbonyl group or the adjacent N-H group could be employed to build additional rings onto the pyridazinone core.

Derivatization for Biological Screening: The naphthalene moiety can be functionalized through electrophilic substitution, as discussed in section 5.1, to generate a library of derivatives for biological screening. Similarly, transformations of the methyl group (section 5.2) would provide another avenue for creating structural diversity. For instance, the synthesis of annelated 1,2,3-selena/thiadiazoles has been achieved starting from 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone. mdpi.com

Reaction Kinetics and Mechanistic Pathways Elucidation

There is a lack of specific studies on the reaction kinetics and mechanistic pathways for reactions involving this compound. General mechanistic principles for the reactions discussed above are well-established:

Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate (arenium ion or sigma complex). The rate-determining step is typically the initial attack of the electrophile on the aromatic ring.

Nucleophilic Aromatic Substitution: For related halogenated pyridazinones, the reaction generally follows a two-step addition-elimination (SNAr) mechanism involving a Meisenheimer-like intermediate. However, some nucleophilic aromatic substitutions have been shown to proceed through a concerted mechanism. nih.govnih.gov

Tautomerism: The mechanism of tautomerization can involve intramolecular proton transfer or be facilitated by solvent molecules. Theoretical studies suggest that for the parent pyridazin-3(2H)-one, a dimer-assisted double hydrogen transfer has a significantly lower activation energy than a direct intramolecular transfer. nih.gov

Kinetic studies on related pyridazinone systems have been performed to understand their biological activity, for example, as enzyme inhibitors. nih.gov However, detailed kinetic and mechanistic investigations into the synthetic transformations of 4-methyl-6-arylpyridazin-3(2H)-ones are not widely available.

Mechanistic Investigations of Biological Activities of 4 Methyl 6 Naphthalen 1 Yl Pyridazin 3 2h One and Its Derivatives

Target Identification and Validation Through Biochemical Assays

Biochemical assays have been instrumental in identifying the direct molecular targets of pyridazinone derivatives. A significant body of evidence points towards the inhibition of various protein kinases as a primary mechanism of action. For instance, several pyridazinone-based compounds have been identified as potent inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer. researchgate.netnih.gov Structure-activity relationship (SAR) studies on these inhibitors have highlighted the importance of the substituents on the pyridazinone core for their inhibitory activity. nih.gov

Furthermore, other kinases such as FER tyrosine kinase, phosphatidylinositol 3-kinase (PI3Kδ), and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) have also been identified as targets for various pyridazinone derivatives. acs.orgnih.govdundee.ac.uk The inhibitory activities are often evaluated through in vitro kinase assays, which measure the ability of the compound to block the phosphorylation of a substrate by the target kinase.

Beyond kinases, pyridazinone derivatives have been shown to inhibit other enzymes, including phosphodiesterase 4 (PDE4), cyclooxygenase-2 (COX-2), and monoamine oxidase B (MAO-B). nih.govnih.govmdpi.com These inhibitory activities have been quantified using various biochemical assays, providing IC50 values that indicate the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Compound Class | Target Enzyme | IC50 Value | Reference |

| Pyridazinone Derivatives | c-Met Kinase | Varies (nM to µM range) | researchgate.netnih.gov |

| Pyrido-pyridazinones | FER Tyrosine Kinase | 0.5 nM (for compound 21) | nih.gov |

| Biphenyl Pyridazinones | PDE4 | pIC50 = 7.0-8.7 | nih.gov |

| Pyridazinone-based diarylureas | VEGFR-2 | - | acs.org |

| Pyridazinone Derivatives | MAO-B | 0.17 µM (for compound TR16) | mdpi.com |

| New Pyridazinone Derivatives | COX-2 | 0.77 µM (for compound 5a) | nih.gov |

Cellular Pathway Modulation and Signal Transduction Analysis

The interaction of pyridazinone derivatives with their molecular targets initiates a cascade of downstream effects on cellular signaling pathways. For example, inhibition of c-Met by pyridazinone compounds has been shown to disrupt downstream signaling through pathways like MAPK and PI3K, which are crucial for cancer cell proliferation and survival. lookchem.com

In the context of inflammation, pyridazinone derivatives have been found to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov This is a critical pathway that regulates the expression of pro-inflammatory cytokines. By inhibiting NF-κB activation, these compounds can reduce the production of inflammatory mediators like TNF-α and IL-6. nih.gov

Furthermore, some pyridazinone derivatives have been shown to modulate the endothelial nitric oxide synthase (eNOS) pathway, leading to vasodilation. rsc.orgnih.gov This effect is mediated by an increase in eNOS mRNA expression and a subsequent rise in nitric oxide (NO) levels. nih.gov Other studies have indicated that certain pyridazinone compounds can upregulate the expression of pro-apoptotic genes such as p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2, thereby promoting programmed cell death in cancer cells.

Enzyme Kinetics and Inhibition Mechanism Characterization

Detailed enzyme kinetic studies have been performed on some pyridazinone derivatives to characterize the nature of their interaction with target enzymes. For instance, studies on pyridazinone-based MAO-B inhibitors have revealed a competitive and reversible mode of inhibition. mdpi.com Lineweaver-Burk plots from these studies show that the inhibitors compete with the substrate for binding to the active site of the enzyme. mdpi.com The inhibition constant (Ki) values derived from these kinetic analyses provide a more precise measure of the inhibitor's potency.

| Inhibitor | Target Enzyme | Inhibition Type | Ki Value | Reference |

| TR2 | MAO-B | Competitive, Reversible | 0.230 ± 0.004 µM | mdpi.com |

| TR16 | MAO-B | Competitive, Reversible | 0.149 ± 0.016 µM | mdpi.com |

| S5 | MAO-B | Competitive, Reversible | 0.155 ± 0.050 µM | nih.gov |

| S16 | MAO-B | Competitive, Reversible | 0.721 ± 0.074 µM | nih.gov |

Receptor Binding Affinity and Selectivity Profiling

The affinity and selectivity of pyridazinone derivatives for their target receptors are crucial determinants of their therapeutic potential and side-effect profiles. Radioligand binding assays are commonly used to determine the binding affinity (Ki or Kd values) of these compounds for their targets. For example, certain pyridazinone derivatives have been evaluated for their affinity towards α1- and α2-adrenoceptors, with some compounds exhibiting Ki values in the low nanomolar range for the α1-adrenoceptor. nih.gov

Selectivity profiling against a panel of related receptors or enzymes is also a critical step. For instance, pyridazinone-based kinase inhibitors are often screened against a broad panel of kinases to assess their selectivity. dundee.ac.uk A high degree of selectivity for the intended target over other kinases is desirable to minimize off-target effects. Similarly, MAO-B inhibitors from the pyridazinone class have been shown to have high selectivity over the MAO-A isoform. mdpi.com

| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity | Reference |

| Compound 3k | α1-adrenoceptor | 1.9 nM | 274-fold selective over α2-adrenoceptor | nih.gov |

| Pyridazinone Derivatives | α1-adrenoceptor | Subnanomolar range | Varies | nih.gov |

Gene Expression and Proteomic Analysis in Response to Compound Exposure

To gain a broader understanding of the cellular response to pyridazinone derivatives, researchers have employed gene expression and proteomic analyses. These techniques can reveal changes in the expression levels of thousands of genes or proteins following compound treatment. For example, studies have shown that treatment with certain pyridazinone compounds can lead to the upregulation of pro-apoptotic genes like p53 and Bax, and downregulation of the anti-apoptotic gene Bcl-2 in cancer cells.

In another study, pyridazinone derivatives with vasorelaxant activity were found to increase the mRNA expression of endothelial nitric oxide synthase (eNOS). nih.gov More comprehensive analyses, such as microarray or RNA-sequencing, can provide a global view of the transcriptional changes induced by these compounds, offering clues about the pathways they modulate and their potential therapeutic and toxic effects.

Phenotypic Screening and Deconvolution of Biological Effects

Phenotypic screening, where compounds are tested for their ability to produce a specific cellular or organismal phenotype, has been a valuable approach for discovering bioactive pyridazinone derivatives. nih.gov For instance, a library of pyridazinone compounds was screened for its ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in monocytic cells, leading to the identification of several compounds with anti-inflammatory properties. nih.gov

Once a compound with a desirable phenotype is identified, the next challenge is to determine its molecular target(s), a process known as target deconvolution. This can involve a combination of computational and experimental approaches. For example, in silico methods can be used to predict potential targets based on the compound's structure, which can then be validated experimentally.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 4 Methyl 6 Naphthalen 1 Yl Pyridazin 3 2h One Analogues

Systematic Structural Modifications and Their Impact on Biological Potency

Systematic structural modifications of the 6-arylpyridazinone scaffold have revealed key insights into the determinants of their biological potency. Modifications typically focus on three main regions: the substituent at position 4 of the pyridazinone ring, the nature and substitution pattern of the aryl group at position 6, and substituents on the nitrogen atom at position 2.

The presence of a small alkyl group, such as a methyl group at the 4-position of the pyridazinone ring, has been observed in some series to influence the conformational flexibility of the molecule, which can impact binding affinity to target proteins. For instance, in other heterocyclic systems, such a substitution can lead to enhanced activity by providing an optimal orientation of the adjacent aryl group.

The aryl group at the 6-position is a critical determinant of activity. The replacement of a simple phenyl ring with a more extended and lipophilic naphthalene (B1677914) system, as in 4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one, is expected to significantly influence potency. The larger surface area of the naphthalene ring can lead to enhanced van der Waals interactions or π-π stacking with hydrophobic pockets within the target protein. The position of attachment to the naphthalene ring (1-yl versus 2-yl) is also a key factor, as it dictates the spatial orientation of the fused ring system.

Modifications on the N-2 position of the pyridazinone ring with various substituents, such as alkyl chains or aryl groups, have been shown to modulate the biological activity and physicochemical properties of pyridazinone derivatives. These substitutions can influence the molecule's polarity, solubility, and ability to form hydrogen bonds, thereby affecting both potency and pharmacokinetic properties.

A hypothetical SAR summary for analogues of this compound, based on general findings for 6-arylpyridazinones, is presented in the table below.

| Modification Site | Modification | Predicted Impact on Potency | Rationale |

| 4-Position | Removal of methyl group | Potentially decrease | May alter the optimal conformation for target binding. |

| Substitution with larger alkyl groups (e.g., ethyl) | Variable | Could introduce steric hindrance or improve hydrophobic interactions. | |

| 6-Position (Naphthalene Ring) | Substitution on the naphthalene ring (e.g., -OH, -OCH₃) | Variable | Can introduce new hydrogen bonding interactions or alter electronic properties. |

| Replacement of naphthalene with other aryl groups (e.g., phenyl, quinolinyl) | Variable | Will significantly alter the size, shape, and electronics, impacting target complementarity. | |

| 2-Position | Introduction of small alkyl groups (e.g., methyl, ethyl) | Potentially increase | Can enhance metabolic stability and modulate lipophilicity. |

| Introduction of arylpiperazinylalkyl chains | Potentially increase | This moiety is known to confer affinity for various receptors. nih.govresearchgate.net |

Elucidation of Key Pharmacophoric Features for Target Interaction

Pharmacophore modeling is a powerful tool to identify the essential structural features required for a molecule to interact with a specific biological target. For the pyridazinone class of compounds, a general pharmacophore model often includes a hydrophobic region, a hydrogen bond acceptor, and a hydrogen bond donor. researchgate.net

For this compound, the key pharmacophoric features can be hypothesized as follows:

Hydrophobic Core: The naphthalene ring serves as a significant hydrophobic feature, likely interacting with a corresponding hydrophobic pocket in the target protein. The size and shape of this group are critical for selectivity and potency.

Hydrogen Bond Acceptor: The carbonyl oxygen at position 3 of the pyridazinone ring is a primary hydrogen bond acceptor, capable of forming a crucial interaction with a hydrogen bond donor residue in the target's active site.

Hydrogen Bond Donor: The N-H group at position 2 of the pyridazinone ring acts as a hydrogen bond donor, which can be another key interaction point.

The spatial arrangement of these features is critical for effective binding. The pyridazinone ring acts as a central scaffold, holding the naphthalene and methyl groups in a specific orientation for optimal interaction with the biological target.

Correlation of Molecular Descriptors with Biological Activity and Absorption, Distribution, Metabolism, and Excretion (ADME)-related Parameters

Quantitative Structure-Activity Relationship (QSAR) studies on pyridazinone derivatives have shown that various molecular descriptors can be correlated with their biological activity. These descriptors often include physicochemical properties such as lipophilicity (logP), electronic parameters (e.g., Hammett constants), and steric parameters (e.g., molar refractivity).

For analogues of this compound, it is anticipated that lipophilicity would be a key parameter influencing both potency and ADME properties. The naphthalene ring contributes significantly to the molecule's high lipophilicity. While increased lipophilicity can enhance membrane permeability and target binding through hydrophobic interactions, it can also lead to issues such as poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity.

ADME parameters are crucial for the drug-likeness of a compound. The "Rule of Five" provides a general guideline for the oral bioavailability of a drug candidate. The table below presents a hypothetical analysis of ADME-related parameters for the parent compound.

| Parameter | Predicted Value/Range | Significance |

| Molecular Weight | ~262 g/mol | Within the "Rule of Five" limit (<500), favorable for absorption. |

| logP (Lipophilicity) | High | The naphthalene moiety significantly increases lipophilicity, which may impact solubility and metabolism. |

| Hydrogen Bond Donors | 1 (N-H) | Within the "Rule of Five" limit (≤5). |

| Hydrogen Bond Acceptors | 2 (C=O, N) | Within the "Rule of Five" limit (≤10). |

| Polar Surface Area (PSA) | ~45 Ų | In a range generally associated with good cell permeability. |

Design of Focused Libraries for SAR Exploration

To systematically explore the SAR of this compound, the design of focused chemical libraries is an effective strategy. Such libraries would involve the combinatorial synthesis of analogues with systematic variations at key positions of the molecular scaffold. A focused library approach allows for the efficient mapping of the chemical space around a hit compound to identify analogues with improved potency, selectivity, and pharmacokinetic properties.

A potential design for a focused library based on the this compound scaffold could involve:

Variation at the 4-Position: A series of analogues could be synthesized with different small alkyl and cycloalkyl groups at this position to probe the steric and hydrophobic requirements of the binding pocket.

Variation of the Naphthalene Ring: Analogues with substitutions (e.g., methoxy, hydroxyl, halogen) at various positions on the naphthalene ring would help to understand the electronic and steric effects on activity. Additionally, replacing the 1-naphthyl group with a 2-naphthyl group would explore the impact of the substituent's spatial orientation.

Variation at the 2-Position: A diverse set of substituents, including small alkyl chains, substituted benzyl (B1604629) groups, and various heterocyclic moieties, could be introduced at the N-2 position to explore potential interactions with the solvent-exposed region of the target or to modulate the compound's physicochemical properties.

The synthesis of such a library would likely involve a multi-step sequence starting from a suitable naphthalene-containing keto-acid, followed by cyclization with hydrazine (B178648) to form the pyridazinone core, and subsequent modifications at the desired positions.

Chemogenomic Approaches to Understand Compound Selectivity

Chemogenomics combines chemical and genomic data to systematically study the effect of chemical compounds on a large number of biological targets. This approach can be invaluable for understanding the selectivity profile of a compound like this compound and for identifying potential off-target effects.

A chemogenomic approach for this compound could involve screening it against a panel of related protein targets, such as a kinase panel if the compound is a suspected kinase inhibitor, or a broader panel of receptors and enzymes. The resulting activity profile would provide a "fingerprint" of the compound's biological interactions.

By comparing the activity profiles of a series of pyridazinone analogues, it is possible to identify the structural features that govern selectivity. For example, comparing the profile of the naphthalene-containing compound with that of a phenyl-substituted analogue could reveal targets where the larger aromatic system is either beneficial or detrimental to activity, thus guiding the design of more selective compounds. This approach can also aid in identifying potential new therapeutic applications for the compound series (drug repositioning) and in anticipating potential adverse effects early in the drug discovery process. nih.gov

Advanced Analytical and Biophysical Techniques for the Study of 4 Methyl 6 Naphthalen 1 Yl Pyridazin 3 2h One

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Degradation Studies

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and quantification of pyridazinone derivatives. nih.gov Its versatility allows for the separation of the main compound from synthetic intermediates, byproducts, and potential degradants. Chiral HPLC, in particular, is crucial for separating enantiomers of optically active pyridazinone derivatives, employing specialized columns like Chiralcel OJ and OF with mobile phases typically consisting of hexane, ethanol (B145695), and 2-propanol. nih.gov The identity and purity of newly synthesized pyridazinone analogues are routinely ascertained through analytical HPLC coupled with a UV detector. nih.gov

Forced degradation studies are essential to understand the stability profile of a compound. These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, and heat to identify potential degradation products. rjptonline.org While specific degradation studies on 4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one are not extensively documented, research on other pyridazinone herbicides demonstrates that degradation can occur in environmental matrices like soil, with dissipation rates dependent on factors like temperature. cambridge.org An HPLC method would be instrumental in monitoring the disappearance of the parent peak and the emergence of new peaks corresponding to degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for separation and identification. However, its application to pyridazinone derivatives may be limited by the thermal stability and volatility of the compound. Many complex heterocyclic molecules may require derivatization to increase their volatility and prevent thermal degradation in the GC inlet. When applicable, GC-MS provides excellent chromatographic resolution and definitive structural information from the mass spectra of the analyte and its fragments.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of Pyridazinone Derivatives

| Parameter | Condition |

|---|---|

| Column | ACE C18 (250x4.6mm, 5µm) rjptonline.org |

| Mobile Phase | Gradient elution with Mobile Phase A (Phosphate buffer, pH 7.0) and Mobile Phase B (Methanol) rjptonline.org |

| Flow Rate | 1.0 mL/min nih.gov |

| Column Temperature | 40 °C nih.gov |

| Detector | Diode Array Detector (DAD) nih.gov |

| Detection Wavelength | 250 nm nih.gov |

| Injection Volume | 10 µL nih.gov |

Capillary Electrophoresis and Microfluidic Systems for High-Throughput Analysis

Capillary Electrophoresis (CE) and microfluidic systems represent the next frontier for the high-throughput analysis of pharmaceutical compounds. CE offers advantages over HPLC, including higher separation efficiency, shorter analysis times, and significantly lower consumption of solvents and samples. This technique separates molecules based on their electrophoretic mobility in a narrow capillary filled with an electrolyte, making it highly suitable for the analysis of charged or polar compounds like many pyridazinone derivatives.

Microfluidic systems, or "lab-on-a-chip" technology, integrate multiple analytical processes onto a single chip. These systems can perform sample injection, separation, and detection in a fully automated fashion, enabling the rapid screening of large libraries of compounds. For a molecule like this compound and its analogues, microfluidic platforms could be employed for rapid purity checks, solubility screening, and preliminary interaction studies, accelerating the early phases of drug discovery.

Hyphenated Techniques (e.g., LC-NMR, LC-MS/MS) for Complex Mixture Characterization

The structural elucidation of impurities, metabolites, or degradation products in complex mixtures often requires the coupling of separation techniques with powerful spectroscopic detectors. These "hyphenated" techniques provide a direct link between chromatographic separation and structural identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used extensively in pharmacokinetic studies. nih.gov For this compound, an ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) method could be developed to quantify the compound in biological fluids like plasma. nih.gov This would involve optimizing parameters such as ion spray voltage, collision energy, and decluttering potential to monitor specific parent-to-product ion transitions, ensuring high selectivity and sensitivity for tracking the compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy offers an unparalleled ability to provide complete structural information of analytes separated by HPLC. nih.gov This technique is particularly valuable when mass spectrometry data is insufficient for unambiguous identification, such as in the case of isomers. nih.govnih.gov For complex mixtures containing this compound, LC-NMR could be used in a stop-flow mode, where the chromatographic elution is paused to acquire detailed NMR spectra (e.g., ¹H, ¹³C, COSY) on a specific peak of interest, thereby confirming its structure without the need for laborious isolation. nih.gov

Table 2: Applications of Hyphenated Techniques in the Analysis of Pyridazinone Derivatives

| Technique | Application | Information Obtained |

|---|---|---|

| LC-MS/MS | Pharmacokinetic studies, metabolite identification, trace impurity analysis. nih.govresearchgate.net | Molecular weight, fragmentation patterns, quantification in biological matrices. nih.gov |

| LC-NMR | Unambiguous structure elucidation of unknown impurities, isomers, and metabolites. nih.govnih.gov | Complete structural information (¹H, ¹³C connectivity) directly from the separated peak. nih.gov |

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Thermodynamics and Kinetics

Understanding how a compound interacts with its biological target is fundamental to medicinal chemistry. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful, label-free biophysical techniques that provide deep insights into these molecular interactions.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.govpreprints.org In a typical experiment, a solution of this compound would be titrated into a sample cell containing the target macromolecule (e.g., a protein or DNA). nih.gov The resulting heat changes are measured, allowing for the direct determination of the binding affinity (Kₐ), binding enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment. preprints.orgnih.gov From these parameters, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. nih.gov

Surface Plasmon Resonance (SPR) is an optical technique that monitors molecular interactions in real-time. researchgate.netnih.gov In an SPR experiment, the target molecule is immobilized on a sensor chip. nih.gov A solution containing this compound is then flowed over the chip surface. Binding causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. youtube.com This allows for the real-time measurement of the association rate (kₐ) and dissociation rate (kₑ) of the interaction, from which the equilibrium dissociation constant (Kₔ) can be calculated. nih.govyoutube.com

Table 3: Hypothetical Binding Parameters for Compound Interaction with a Target Protein

| Technique | Parameter | Illustrative Value |

|---|---|---|

| ITC | Binding Affinity (Kₐ) | 2.5 x 10⁶ M⁻¹ |

| Enthalpy Change (ΔH) | -8.5 kcal/mol | |

| Entropy Change (ΔS) | 5.2 cal/mol·K | |

| Stoichiometry (n) | 1.1 | |

| SPR | Association Rate (kₐ) | 1.8 x 10⁴ M⁻¹s⁻¹ |

| Dissociation Rate (kₑ) | 7.2 x 10⁻³ s⁻¹ |

Circular Dichroism (CD) and Fluorescence Spectroscopy for Conformational Changes Upon Interaction

The binding of a small molecule to a protein can often induce conformational changes in the protein's structure. Circular Dichroism (CD) and fluorescence spectroscopy are sensitive spectroscopic techniques used to probe such structural alterations.

Fluorescence Spectroscopy is widely used to study drug-protein interactions, particularly with proteins that have intrinsic fluorophores like tryptophan and tyrosine. nih.gov The binding of a compound like this compound near these residues can cause a quenching (decrease) of the protein's intrinsic fluorescence. mdpi.com By monitoring the degree of fluorescence quenching at increasing concentrations of the compound, one can determine binding constants (Kₐ) and the number of binding sites. nih.gov The mechanism of quenching (static or dynamic) can also be elucidated through temperature-dependent studies, providing further insight into the nature of the interaction. mdpi.com

Circular Dichroism (CD) Spectroscopy is the gold standard for monitoring changes in the secondary structure of proteins. nih.gov The α-helical and β-sheet content of a protein gives rise to a characteristic CD spectrum in the far-UV region (190-250 nm). Upon binding of a ligand, any perturbation to this secondary structure will result in a change in the CD spectrum. nih.gov This allows researchers to qualitatively and quantitatively assess the impact of this compound on the conformational integrity of its target protein. nih.gov

Table 4: Illustrative Data from a Fluorescence Quenching Study with Human Serum Albumin (HSA)

| Temperature (K) | Binding Constant (Kₐ) (x 10⁴ M⁻¹) | Number of Binding Sites (n) |

|---|---|---|

| 298 | 4.8 | 1.05 |

This data, showing that the binding constant decreases with increasing temperature, would be indicative of a static quenching mechanism, suggesting the formation of a stable ground-state complex between the compound and the protein. nih.gov

Future Directions and Emerging Research Avenues for 4 Methyl 6 Naphthalen 1 Yl Pyridazin 3 2h One Research

Exploration of Novel Synthetic Methodologies and Process Intensification

The synthesis of pyridazinone derivatives is an area of active investigation, with a focus on developing more efficient, sustainable, and versatile synthetic routes. eurekalert.org For 4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one, future synthetic research will likely concentrate on several key aspects.

One promising direction is the development of one-pot multistep reactions, which can significantly improve efficiency and reduce waste. nih.gov Additionally, exploring novel catalytic systems, such as green catalysts, could lead to more environmentally friendly synthetic processes. researchgate.net The use of enabling technologies like microwave-assisted synthesis and continuous-flow reactors is also expected to play a crucial role in accelerating reaction times and improving yields. unito.it

Process intensification, a strategy to develop smaller, cleaner, and more energy-efficient manufacturing processes, is another critical area. cetjournal.it By applying principles of process intensification, the synthesis of this compound could be made more scalable and economically viable, which is essential for its potential commercial applications. osti.gov

| Synthetic Approach | Potential Advantages |

| One-pot multistep reactions | Increased efficiency, reduced waste, and cost-effectiveness. nih.gov |

| Green catalysis | Environmentally friendly, potentially higher selectivity. researchgate.net |

| Microwave-assisted synthesis | Rapid heating, shorter reaction times, and often higher yields. unito.it |

| Continuous-flow reactors | Improved safety, scalability, and process control. unito.it |

Development of Advanced Functional Materials Utilizing Pyridazinone Scaffolds

The unique structural features of the pyridazinone core make it an attractive building block for the development of advanced functional materials. The presence of nitrogen and oxygen heteroatoms, along with the potential for extensive π-conjugation, imparts interesting electronic and optical properties to these molecules.

Future research in this area could explore the incorporation of this compound into polymeric structures to create novel materials with tailored properties. These materials could find applications in areas such as organic light-emitting diodes (OLEDs), sensors, and photovoltaics. The naphthalene (B1677914) moiety in the compound is particularly interesting for its potential to enhance π-π stacking interactions, which can be beneficial for charge transport in electronic devices.

Furthermore, the ability of the pyridazinone ring to participate in hydrogen bonding and other non-covalent interactions could be exploited in the design of supramolecular assemblies and functional gels.

Integration of Artificial Intelligence and Machine Learning for Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. ijirt.orgresearchgate.net For this compound, AI and ML can be powerful tools for accelerating research and development.

De Novo Design: AI algorithms can be used to design novel pyridazinone derivatives with optimized properties. nih.gov By learning from existing data on structure-activity relationships, these models can propose new molecules with enhanced biological activity or improved material characteristics.

Property Prediction: Machine learning models can be trained to predict various properties of pyridazinone derivatives, such as their solubility, toxicity, and biological activity. mdpi.com This can help to prioritize compounds for synthesis and experimental testing, saving time and resources.

Virtual Screening: AI-powered virtual screening can be used to identify potential biological targets for this compound by simulating its interaction with a vast library of proteins and other biomolecules. nih.gov

| AI/ML Application | Potential Impact on Research |

| De Novo Design | Generation of novel pyridazinone derivatives with desired properties. nih.gov |

| Property Prediction | Prioritization of compounds for synthesis and testing. mdpi.com |

| Virtual Screening | Identification of new biological targets and therapeutic applications. nih.gov |

Addressing Challenges in the Synthesis and Application of Pyridazinone Derivatives

Despite the significant progress in pyridazinone research, several challenges remain. One of the key challenges is achieving regioselectivity in the synthesis of substituted pyridazinones. Developing synthetic methods that allow for precise control over the substitution pattern on the pyridazinone ring is crucial for establishing clear structure-activity relationships. eurekalert.org

Another challenge is the often-poor aqueous solubility of many pyridazinone derivatives, which can limit their bioavailability and therapeutic efficacy. eurekalert.org Future research should focus on developing strategies to improve the solubility of these compounds, such as the introduction of polar functional groups or the use of drug delivery systems.

In the context of material applications, ensuring the long-term stability and processability of pyridazinone-based materials is a key consideration that needs to be addressed.

Expanding the Scope of Biological Targets and Therapeutic Areas

Pyridazinone derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. benthamdirect.comrsc.org However, the full therapeutic potential of this scaffold is yet to be fully explored.

Future research should aim to identify novel biological targets for this compound and other pyridazinone derivatives. This can be achieved through a combination of high-throughput screening, proteomics, and computational approaches. mdpi.com

Emerging therapeutic areas where pyridazinone derivatives could have a significant impact include neurodegenerative diseases, metabolic disorders, and viral infections. eurekaselect.comnih.gov For instance, some pyridazinone derivatives have shown promise as inhibitors of monoamine oxidase B (MAO-B), a target for Parkinson's disease. nih.gov The anti-inflammatory properties of pyridazinones also make them attractive candidates for the treatment of chronic inflammatory diseases. eurekaselect.comnih.gov Furthermore, the potential of pyridazinone-based compounds as DNA minor groove binders opens up avenues for their development as anticancer agents. nih.gov

| Potential Therapeutic Area | Rationale |

| Neurodegenerative Diseases | Inhibition of enzymes like MAO-B. nih.gov |

| Metabolic Disorders | Modulation of key metabolic pathways. nih.gov |

| Viral Infections | Potential to inhibit viral replication enzymes. |

| Chronic Inflammatory Diseases | Inhibition of pro-inflammatory mediators. eurekaselect.comnih.gov |

| Cancer | DNA binding and other anticancer mechanisms. nih.gov |

Q & A

Basic Research Questions